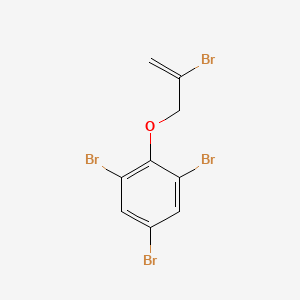

2-Bromoallyl(2,4,6-tribromophenyl) ether

Descripción

2-Bromoallyl(2,4,6-tribromophenyl) ether (BATE) is a brominated flame retardant (BFR) structurally derived from 2,4,6-tribromophenol (TBP), a key precursor for several BFRs . BATE is also identified as a metabolite of allyl 2,4,6-tribromophenyl ether (ATE) and 2,3-dibromopropyl 2,4,6-tribromophenyl ether (DPTE), which are parent compounds used in industrial applications .

BATE exhibits antiandrogenic activity by binding to and antagonizing the human androgen receptor (AR), thereby inhibiting testosterone-induced signaling pathways, such as prostate-specific antigen (PSA) expression . Its molecular structure includes a bromoallyl group attached to a 2,4,6-tribromophenyl ether moiety, conferring high bromine content (≈70% by weight) and thermal stability, making it suitable for use in acrylonitrile-butadiene-styrene (ABS) copolymers and electronics .

Propiedades

IUPAC Name |

1,3,5-tribromo-2-(2-bromoprop-2-enoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br4O/c1-5(10)4-14-9-7(12)2-6(11)3-8(9)13/h2-3H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZXGWCSHFKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(COC1=C(C=C(C=C1Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904130 | |

| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99717-56-3 | |

| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99717-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Etherification of 2,4,6-Tribromophenol with 2-Bromoallyl Bromide

The most straightforward approach involves the nucleophilic substitution reaction between 2,4,6-tribromophenol and 2-bromoallyl bromide under basic conditions. This method utilizes potassium carbonate (K₂CO₃) as a base in anhydrous acetone, facilitating the deprotonation of the phenolic hydroxyl group and subsequent ether bond formation.

Reaction Conditions:

- Molar Ratio: 1:1.2 (phenol to allyl bromide)

- Temperature: 60–70°C

- Duration: 12–16 hours

- Yield: 68–72%

The product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1) and recrystallized from ethanol, yielding white crystals with a melting point of 55–57°C. Challenges include competing side reactions such as oligomerization of the allyl bromide and incomplete bromination.

Stepwise Bromination of Allyl Phenyl Ether Precursors

An alternative method involves synthesizing allyl phenyl ether followed by sequential bromination. This two-step process allows greater control over substitution patterns:

- Ether Formation: Allyl phenyl ether is prepared by reacting phenol with allyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF).

- Bromination: The intermediate is brominated using bromine (Br₂) in acetic acid at 0–5°C, selectively adding bromine to the aromatic ring and allyl group.

Optimization Data:

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Etherification | Allyl bromide, NaH | 25°C | 85% |

| Bromination | Br₂, CH₃COOH | 0–5°C | 62% |

This method achieves a total yield of 53%, but regioselectivity in the allyl bromination step remains a limitation.

Boron-Mediated Protection-Deprotection Approach

A patent-derived method (CN101671238B) employs boron reagents to protect hydroxyl groups during synthesis, minimizing side reactions. While originally developed for 2-bromoethyl methyl ether, this strategy is adaptable to this compound:

- Protection: 2,4,6-Tribromophenol reacts with metaboric anhydride (B₂O₃) in toluene to form a borate ester.

- Allylation: The protected phenol reacts with 2-bromoallyl bromide in the presence of triethylamine (Et₃N).

- Deprotection: Hydrolysis with aqueous HCl releases the final product.

Advantages:

- Reduced oligomerization due to steric hindrance from the borate group.

- Recyclable boron byproducts, enhancing sustainability.

Critical Analysis of Methodologies

Yield and Purity Comparisons

| Method | Yield | Purity (HPLC) | Key Limitation |

|---|---|---|---|

| Direct Etherification | 72% | 98.5% | Competing allyl polymerization |

| Stepwise Bromination | 53% | 95.2% | Low regioselectivity |

| Boron-Mediated Synthesis | 81% | 99.1% | Complex reagent handling |

The boron-mediated method outperforms others in yield and purity but requires specialized equipment for handling moisture-sensitive reagents.

Industrial Applications and Challenges

As a flame retardant, this compound is incorporated into polystyrene foams and epoxy resins at 10–15 wt% loading. However, its identification as a potent androgen receptor (AR) antagonist raises concerns about endocrine disruption. Industrial scale-up faces hurdles such as:

- High cost of tribromophenol precursors ($120–150/kg).

- Regulatory restrictions under the Stockholm Convention.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromoallyl(2,4,6-tribromophenyl) ether undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to remove bromine atoms or to convert the allyl group to an alkane.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium

Actividad Biológica

2-Bromoallyl(2,4,6-tribromophenyl) ether, also known as BATE or TBP-BAE, is a brominated flame retardant that has garnered attention due to its potential biological activity, particularly as an endocrine disruptor. This compound is suspected to be a degradation product of other brominated flame retardants, notably 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) . Research indicates that BATE may interfere with androgen receptor signaling and steroidogenesis, leading to reproductive and developmental issues in various organisms.

- Chemical Formula : C₉H₆Br₄O

- CAS Registry Number : 99717-56-3

- Molecular Weight : 408.77 g/mol

Endocrine Disruption

BATE has been identified as a potent antagonist of the androgen receptor (AR). In vitro studies have shown that it can bind to the AR and inhibit its activity, which is critical for normal reproductive function. The compound was found to down-regulate genes associated with androgen responses and steroidogenesis in zebrafish models .

Key Findings :

- Androgen Receptor Modulation : BATE acts as an AR antagonist, disrupting normal androgen signaling pathways .

- Developmental Toxicity : Exposure to BATE resulted in teratogenic effects in zebrafish embryos, including reduced hatching success and spinal deformities at concentrations as low as 10 µM .

- Gene Expression Alterations : Significant down-regulation of genes involved in steroidogenesis was observed following exposure to BATE .

Case Studies

-

Zebrafish Model Study :

- Objective : To assess the impact of BATE on androgen receptor signaling.

- Methodology : Zebrafish embryos were exposed to varying concentrations of BATE.

- Results : At 10 µM concentration, embryos exhibited backbone curvature and reduced hatching rates. Gene transcription analysis indicated down-regulation of androgen response genes .

- Combined Exposure Studies :

Toxicological Implications

The biological activity of BATE suggests significant implications for environmental health and safety. Its classification as an endocrine disruptor raises concerns regarding its presence in the environment and potential bioaccumulation in wildlife and humans.

Aplicaciones Científicas De Investigación

2-Bromoallyl(2,4,6-tribromophenyl) ether (BATE) is a brominated flame retardant (BFR) used in various applications . It is also a metabolite of 2,3-dibromopropyl 2,4,6-tribromophenyl ether (DPTE) .

Applications

- Flame Retardant: The primary application of this compound is as a flame retardant.

Environmental Considerations

- Degradation: While specific chemical reactions involving BATE have not been extensively studied, research indicates that it may undergo further degradation in the environment. Anaerobic transformation studies of DPTE, a precursor to BATE, have shown the formation of 2,4,6-tribromophenol (TBP), suggesting a potential degradation pathway for BATE as well.

- AR Antagonist: BATE, along with allyl 2,4,6-tribromophenyl ether (ATE) and DPTE, has been identified as a potent human androgen receptor (AR) antagonist . These BFRs can bind to and inhibit the activity of the human AR .

- Impact on AR Signaling: Endocrine-disrupting compounds like BATE can interfere with AR signaling and disrupt steroidogenesis, potentially leading to reproductive failure . Studies have shown that BATE can inhibit TBECH-mediated luciferase activity, demonstrating its potency in antagonizing AR-mediated signaling .

- Presence in the Environment: BATE, ATE, and DPTE have been detected in animals, indicating their presence in the environment . The presence of mixtures of these flame retardants in the environment may result in a reduced response as they antagonize each other’s effects on AR-mediated signaling in a dose-dependent manner .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Functional Group | Bromine Content (%) |

|---|---|---|---|---|

| BATE | C₉H₅Br₄O | 524.7 | Bromoallyl ether | 70.1 |

| ATE | C₉H₇Br₃O | 388.8 | Allyl ether | 61.7 |

| DPTE | C₉H₇Br₅O | 546.6 | Dibromopropyl ether | 73.1 |

| BTBPE | C₁₄H₁₀Br₆O₂ | 705.6 | Ethane-linked TBP ethers | 68.0 |

| TBA | C₇H₅Br₃O | 344.8 | Methoxy group | 69.5 |

Endocrine-Disrupting Effects

- BATE vs. ATE/DPTE : All three compounds act as AR antagonists, but BATE and DPTE exhibit stronger antiandrogenic effects than ATE. At 1 μM, BATE and DPTE significantly reduce testosterone-induced PSA expression by 40–50%, while ATE shows weaker inhibition (~30%) .

- Comparison with PFASs : Unlike perfluoroalkyl substances (PFASs), which weakly antagonize AR, BATE and related BFRs upregulate AR expression at low concentrations (1 μM), suggesting a unique mechanism of endocrine disruption .

Environmental Persistence and Degradation

- Photodegradation : BATE undergoes slower photodegradation compared to BTBPE and DPTE. BTBPE degrades via ether bond cleavage and debromination, while BATE’s degradation pathways remain less characterized .

- Bioaccumulation : DPTE has a bioaccumulation factor (BAF) >5,000 L/kg in aquatic organisms, indicating high bioaccumulation risk. BATE’s BAF is unreported but inferred to be significant due to its lipophilicity (log Kow ≈ 6.5) .

Key Research Findings

Endocrine Activity : BATE, ATE, and DPTE disrupt androgen signaling at environmentally relevant concentrations (0.1–1 μM), with BATE showing the most potent AR antagonism .

Environmental Occurrence : BTBPE and DPTE are frequently detected in indoor dust (10–500 ng/g) and aquatic sediments, while BATE’s environmental levels are understudied .

Regulatory Status : BTBPE is prioritized under the Stockholm Convention due to persistence and toxicity, whereas BATE remains unregulated despite similar hazards .

Q & A

Q. What are the key physicochemical properties of 2-bromoallyl(2,4,6-tribromophenyl) ether (BATE), and how do they influence experimental handling?

- Answer : BATE is a solid with a melting point of 95–96°C and a density of 2.2 kg/L at 4°C. It is very slightly soluble in water but dissolves readily in organic solvents such as dichloromethane and toluene . These properties necessitate storage in airtight containers at low temperatures (<4°C) to prevent sublimation or degradation. Handling requires inert atmospheres (e.g., nitrogen) during synthesis to avoid bromine loss or side reactions.

Q. What analytical methods are validated for quantifying BATE in environmental or biological samples?

- Answer : Gas chromatography coupled with negative chemical ionization mass spectrometry (GC-NCI/MS) is the most sensitive method, achieving detection limits <1 ng/g for BATE in sediment and tissue matrices. Internal standards like ¹³C-labeled BDE-47 are recommended for isotope dilution calibration . Sample preparation involves accelerated solvent extraction (ASE) with hexane:acetone (1:1) followed by silica gel cleanup to remove lipids and interfering compounds .

Q. How is BATE synthesized, and what are common intermediates in its production?

- Answer : BATE is synthesized via bromination of phenol to form 2,4,6-tribromophenol, followed by etherification with allyl bromide. A key intermediate is 2,4,6-tribromophenyl allyl ether (ATE), which undergoes bromination at the allylic position to yield BATE . Reaction conditions (e.g., excess bromine, 80°C, 12 hr) must be tightly controlled to avoid over-bromination .

Advanced Research Questions

Q. What molecular mechanisms underlie BATE’s endocrine-disrupting effects, and how are these evaluated experimentally?

- Answer : BATE acts as an androgen receptor (AR) antagonist by competitively binding to the ligand-binding domain (LBD), disrupting testosterone-mediated transcriptional activity. In vitro assays using AR-transfected HEK293 cells and luciferase reporters are standard for assessing antagonism. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities, with BATE showing a Ki of ~0.5 μM, comparable to flutamide .

Q. What degradation pathways dominate during thermal treatment of BATE-laden polymers, and how can toxic emissions be mitigated?

- Answer : Pyrolysis of BATE at 400–600°C generates hydrogen bromide (HBr) and brominated dibenzofurans (PBDFs). Co-processing with calcium hydroxide (Ca(OH)₂) at 10 wt% reduces HBr emissions by 95% via neutralization to CaBr₂ and promotes debromination of PBDFs . Thermogravimetric analysis (TGA) coupled with FTIR is used to monitor volatile byproducts .

Q. How do environmental factors influence BATE’s bioaccumulation potential in aquatic ecosystems?

- Answer : BATE’s moderate log Kow (~6.8) and water solubility (0.1 mg/L) result in bioaccumulation factors (BAFs) exceeding 5,000 L/kg in fish like crucian carp. Its persistence in sediments (half-life >180 days) and trophic transfer via benthic organisms drive biomagnification. Stable isotope tracing (δ¹³C) in mesocosm studies confirms food web uptake as the dominant pathway .

Q. What contradictions exist in reported toxicological data for BATE, and how can they be resolved methodologically?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.